molecular formula C12H8N6S B11049631 3-(3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1H-pyrazole

3-(3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1H-pyrazole

Cat. No.: B11049631
M. Wt: 268.30 g/mol
InChI Key: DMVLWSGINUGOJY-UHFFFAOYSA-N
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Description

3-(3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1H-pyrazole is a heterocyclic compound that combines the structural features of triazole, thiadiazole, and pyrazole rings. This compound is of significant interest due to its potential pharmacological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with α-bromoacetophenone in dry dimethylformamide (DMF) in the presence of potassium carbonate, followed by treatment with p-toluenesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the heterocyclic rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the heterocyclic rings.

Scientific Research Applications

3-(3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1H-pyrazole has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1H-pyrazole is unique due to the presence of the pyrazole ring, which can enhance its biological activity and provide additional sites for chemical modification. This structural feature distinguishes it from other similar compounds and contributes to its diverse range of applications.

Properties

Molecular Formula

C12H8N6S

Molecular Weight

268.30 g/mol

IUPAC Name

3-phenyl-6-(1H-pyrazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H8N6S/c1-2-4-8(5-3-1)10-15-16-12-18(10)17-11(19-12)9-6-7-13-14-9/h1-7H,(H,13,14)

InChI Key

DMVLWSGINUGOJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=NN4

Origin of Product

United States

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